molecular formula C14H23N3O B2588613 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide CAS No. 1448050-60-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide

Cat. No.: B2588613
CAS No.: 1448050-60-9
M. Wt: 249.358
InChI Key: VGLJNMFQDFTKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps. One common approach starts with the preparation of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol, which is then converted into the desired butanamide derivative through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the combination of the cyclopropyl group, pyrazole ring, and butanamide moiety.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJNMFQDFTKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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